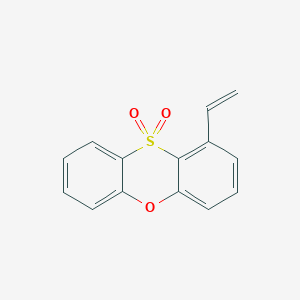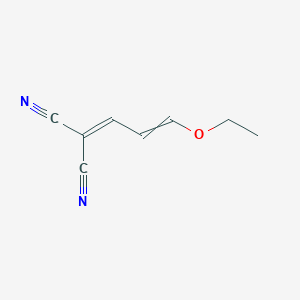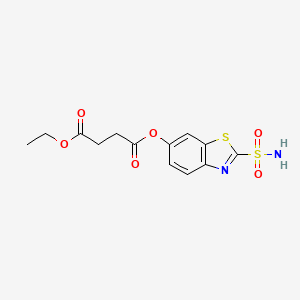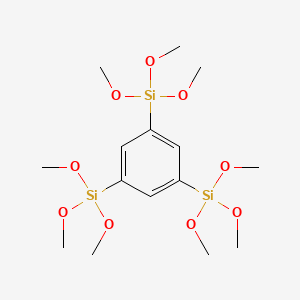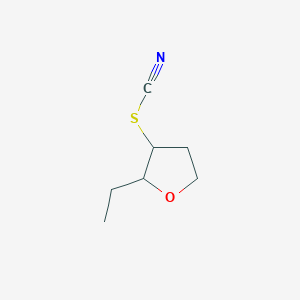
2-Ethyloxolan-3-yl thiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyloxolan-3-yl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 2-ethyloxolan-3-yl moiety
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyloxolan-3-yl thiocyanate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of halogenated compounds with thiocyanate salts in hydroalcoholic media. This reaction typically occurs at high substrate concentrations and yields the desired thiocyanate derivatives in a matter of minutes .
Industrial Production Methods: Industrial production of this compound may involve similar nucleophilic substitution reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 2-Ethyloxolan-3-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted organic compounds depending on the nucleophile used.
科学研究应用
2-Ethyloxolan-3-yl thiocyanate has several applications in scientific research:
作用机制
The mechanism of action of 2-ethyloxolan-3-yl thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals can then participate in various chemical reactions, including addition to unsaturated bonds and substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
相似化合物的比较
Uniqueness: 2-Ethyloxolan-3-yl thiocyanate is unique due to its specific structure, which combines the reactivity of the thiocyanate group with the stability of the oxolane ring. This combination allows for versatile applications in organic synthesis and materials science.
属性
CAS 编号 |
139331-11-6 |
|---|---|
分子式 |
C7H11NOS |
分子量 |
157.24 g/mol |
IUPAC 名称 |
(2-ethyloxolan-3-yl) thiocyanate |
InChI |
InChI=1S/C7H11NOS/c1-2-6-7(10-5-8)3-4-9-6/h6-7H,2-4H2,1H3 |
InChI 键 |
AQFIFETUURLJFO-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(CCO1)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)
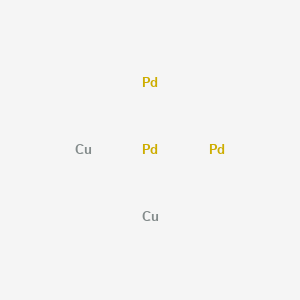
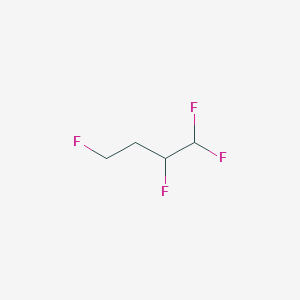
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]-2,6-dimethoxyphenol](/img/structure/B14261983.png)
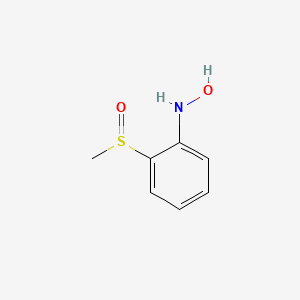
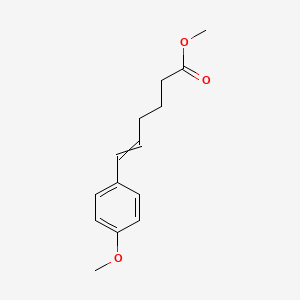
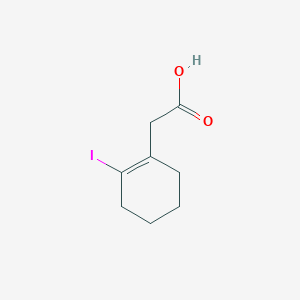

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
